

A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-ethylaminopiperidine

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Compound of Interest

Compound Name: **1-Boc-4-Ethylaminopiperidine**

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Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the pivotal synthetic building block, **1-Boc-4-ethylaminopiperidine** (tert-butyl 4-(ethylamino)piperidine-1-carboxylate), CAS Number 264905-39-7.^{[1][2][3]} As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and empowering researchers in their synthetic endeavors. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of this compound. Experimental protocols, data interpretation, and a thorough reference list are included to support and validate the findings.

Introduction: The Significance of 1-Boc-4-ethylaminopiperidine in Synthesis

1-Boc-4-ethylaminopiperidine is a key intermediate in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and the strategic placement of an ethylamino group at the 4-position, coupled with the versatile Boc-protecting group on the ring nitrogen, makes it a valuable precursor for the synthesis of

complex target molecules. The Boc (tert-butoxycarbonyl) group provides a stable yet readily cleavable protecting group, allowing for selective reactions at the secondary amine.

Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and integrity of subsequent synthetic steps. This guide serves as an authoritative resource for the spectroscopic data of **1-Boc-4-ethylaminopiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework of **1-Boc-4-ethylaminopiperidine**.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Key Interpretive Features:

- Boc Group: A characteristic sharp singlet is observed for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.45 ppm.
- Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to axial and equatorial relationships and coupling with adjacent protons. The protons on carbons adjacent to the nitrogen (positions 2 and 6) are deshielded and appear further downfield.
- Ethyl Group Protons: The ethyl group attached to the secondary amine will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.
- N-H Proton: The proton on the secondary amine often appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Boc-4-ethylaminopiperidine**

Assignment	Predicted Chemical Shift (ppm)	Multiplicity
-C(CH ₃) ₃	~1.45	Singlet
-NH-CH ₂ -CH ₃	~1.10	Triplet
Piperidine H-2, H-6 (axial)	~2.70 - 2.90	Multiplet
Piperidine H-2, H-6 (equatorial)	~4.00 - 4.20	Multiplet
Piperidine H-3, H-5 (axial)	~1.20 - 1.40	Multiplet
Piperidine H-3, H-5 (equatorial)	~1.80 - 2.00	Multiplet
Piperidine H-4	~2.60 - 2.80	Multiplet
-NH-CH ₂ -CH ₃	~2.60 - 2.80	Quartet
-NH-	Variable	Broad Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Key Interpretive Features:

- Boc Group: Two distinct signals are observed for the Boc group: one for the quaternary carbon around 80 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear further downfield.
- Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded.
- Ethyl Group Carbons: The two carbons of the ethyl group will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Boc-4-ethylaminopiperidine**

Assignment	Predicted Chemical Shift (ppm)
-C(CH ₃) ₃	~28.5
-C(CH ₃) ₃	~79.5
-NH-CH ₂ -CH ₃	~15.0
Piperidine C-2, C-6	~44.0
Piperidine C-3, C-5	~32.0
Piperidine C-4	~50.0
-NH-CH ₂ -CH ₃	~42.0
C=O (Boc)	~155.0

Experimental Protocol for NMR Analysis

Sample Preparation

Dissolve ~10-20 mg of 1-Boc-4-ethylaminopiperidine in ~0.7 mL of deuterated solvent (e.g., CDCl_3).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition

Place the NMR tube in the spectrometer.

Acquire ^1H and ^{13}C NMR spectra at an appropriate field strength (e.g., 400 MHz).

Optimize acquisition parameters (e.g., number of scans, relaxation delay).

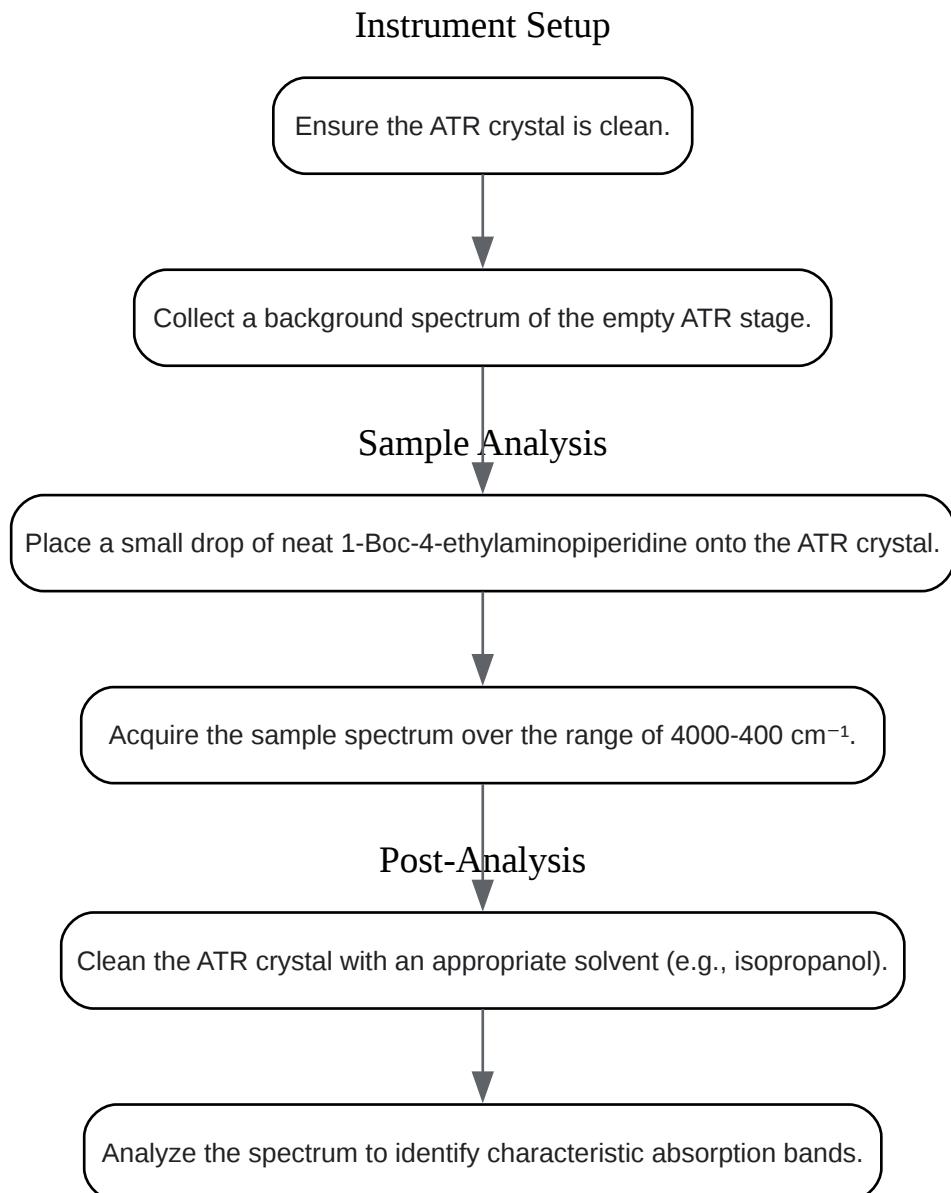
Data Processing and Analysis

Apply Fourier transform, phase correction, and baseline correction to the raw data.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ^1H NMR spectrum.

Assign peaks based on chemical shifts, multiplicities, and coupling constants.

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Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through

fragmentation patterns. For **1-Boc-4-ethylaminopiperidine**, with a molecular formula of $C_{12}H_{24}N_2O_2$, the expected molecular weight is 228.33 g/mol. [1] Key Interpretive Features:

- Molecular Ion Peak ($[M+H]^+$): In electrospray ionization (ESI) mass spectrometry, the protonated molecule $[M+H]^+$ is expected at m/z 229.
- Loss of Boc Group: A common fragmentation pathway is the loss of the Boc group (100 Da) or isobutylene (56 Da) from the molecular ion.
- Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen atoms in the piperidine ring is a characteristic fragmentation pattern for piperidine derivatives.

Table 4: Expected Key Fragments in the ESI-MS of **1-Boc-4-ethylaminopiperidine**

m/z	Possible Fragment
229	$[M+H]^+$
173	$[M+H - C_4H_8]^+$
129	$[M+H - Boc]^+$

Experimental Protocol for ESI-MS Analysis

Sample Preparation

Prepare a dilute solution of 1-Boc-4-ethylaminopiperidine in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition

Infuse the sample solution into the ESI source of the mass spectrometer.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Data Analysis

Identify the $[M+H]^+$ peak to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information.

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Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of **1-Boc-4-ethylaminopiperidine**. The detailed analysis of NMR, IR, and MS spectra, along with the provided experimental protocols, offers researchers and drug development professionals the necessary tools to confidently identify and assess the purity of this important synthetic intermediate. Adherence to these analytical principles ensures the quality and reproducibility of synthetic processes, ultimately contributing to the successful development of novel chemical entities.

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